molecular formula C10H6N2OS B2821149 2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 174713-67-8

2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2821149
CAS No.: 174713-67-8
M. Wt: 202.23
InChI Key: XCPYVKHGOXOHEJ-UHFFFAOYSA-N
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Description

2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile involves the reaction of 2-oxo-4-(2-thienyl)but-3-enoic acid with thiocarbohydrazide in glacial acetic acid. The mixture is stirred under reflux for 2 hours, then cooled to room temperature. The precipitate that forms is collected by filtration, yielding yellowish crystals with a melting point of 252-255°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar organic reactions scaled up for industrial use. The use of microwave-assisted synthesis is also explored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pathways involved often include those related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is unique due to its combination of a pyridine ring with a thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Biological Activity

2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₀H₆N₂OS
  • Molecular Weight : 202.23 g/mol
  • CAS Number : 174713-67-8
  • Melting Point : 291–293 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its effects on neurological disorders and its potential as an acetylcholinesterase (AChE) inhibitor.

Acetylcholinesterase Inhibition

One of the primary areas of research involves the compound's inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition is crucial in the context of neurodegenerative diseases such as Alzheimer's disease, where maintaining acetylcholine levels can improve cognitive function.

CompoundIC50 Value (µM)Reference
This compoundTBD
Coumarin Derivative2.7

The specific IC50 value for this compound is yet to be determined in published studies. However, related compounds have demonstrated significant AChE inhibitory activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Affinity : Molecular docking studies suggest that the compound can bind effectively to the active site of AChE.
  • Structural Similarity : The structural features of the compound allow it to mimic natural substrates or inhibitors of AChE.

Case Studies and Research Findings

Several studies have investigated the biological properties of similar compounds within the same chemical class:

  • Study on Thiazole Derivatives : Research has shown that thiazole-containing compounds exhibit promising AChE inhibitory activity, suggesting a potential for hybridization with pyridine derivatives like this compound to enhance efficacy .
  • Neuroprotective Effects : In vitro assays have indicated that compounds with a similar structure may also possess antioxidant properties, which could contribute to neuroprotection in models of oxidative stress .

Properties

IUPAC Name

2-oxo-4-thiophen-2-yl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c11-6-8-7(3-4-12-10(8)13)9-2-1-5-14-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPYVKHGOXOHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=O)NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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